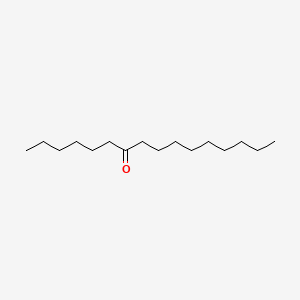
Benzaldehído bisulfito de sodio
Descripción general
Descripción
Benzaldehyde sodium bisulfite: is a chemical compound formed by the reaction of benzaldehyde with sodium bisulfite. This compound is known for its use in various chemical processes, including purification and stabilization of aldehydes. It is a crystalline solid that is soluble in water, making it useful in different applications, including drug delivery .
Aplicaciones Científicas De Investigación
Chemistry: Benzaldehyde sodium bisulfite is used in organic synthesis for the purification and stabilization of aldehydes. It is also employed in the preparation of various organic compounds through nucleophilic addition reactions .
Biology and Medicine: In biological research, benzaldehyde sodium bisulfite is used for its ability to stabilize aldehydes, which are often unstable and prone to oxidation. This property makes it useful in drug formulation and delivery systems .
Industry: Industrially, benzaldehyde sodium bisulfite is used in the manufacture of dyes, perfumes, and flavoring agents. Its ability to form stable crystalline adducts makes it valuable in the storage and transport of aldehydes .
Mecanismo De Acción
Target of Action
Benzaldehyde sodium bisulfite primarily targets aldehydes . It reacts with aldehydes to form the corresponding aldehyde sodium bisulfite . This reaction is often used in the synthesis of various organic compounds .
Mode of Action
The mode of action of benzaldehyde sodium bisulfite involves a reaction with aldehydes. Specifically, NaHSO3 first reacts with the aldehyde to form the aldehyde sodium bisulfite . This compound then reacts with o-phenylenediamine to form the 2-substituted benzimidazole . This reaction inhibits the formation of 1,2-disubstituted benzimidazole .
Biochemical Pathways
Benzaldehyde sodium bisulfite is involved in the β-oxidative pathway . In this pathway, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes by a heterodimeric enzyme consisting of α and β subunits . This enzyme exhibits strict substrate specificity towards benzoyl-CoA and uses NADPH as a cofactor .
Pharmacokinetics
Information on the pharmacokinetics of benzaldehyde sodium bisulfite is limited. It’s known that the solubility of the product must be determined prior to determining solubility curves . A known mass of benzaldehyde sodium bisulfite was placed inside a beaker with a magnetic stirrer and set on top of a hotplate set to 1000 rpm .
Result of Action
The result of the action of benzaldehyde sodium bisulfite is the formation of 2-substituted benzimidazole . This compound is formed when the aldehyde sodium bisulfite reacts with o-phenylenediamine .
Action Environment
The action of benzaldehyde sodium bisulfite can be influenced by environmental factors such as temperature and pH. For instance, the crystallization process of benzaldehyde sodium bisulfite is monitored using in-situ measurement techniques . The crystallization vessel is cooled to induce nucleation and growth . The peristaltic pump circulates the crystal suspension so they flow through the X-ray beam .
Análisis Bioquímico
Biochemical Properties
Benzaldehyde sodium bisulfite interacts with various biomolecules. For instance, it is known to react with hydrogen cyanide . This reaction forms addition products . Additionally, benzaldehyde sodium bisulfite can form various compounds such as Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols .
Cellular Effects
Benzaldehyde, a related compound, has been shown to have antifungal activity by disrupting cellular antioxidation .
Molecular Mechanism
Benzaldehyde, a related compound, is known to undergo oxidation to benzoic acid and form addition products with hydrocyanic acid or sodium bisulfite . It also undergoes a Cannizzaro reaction, giving potassium benzoate and benzyl alcohol .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in reactive crystallization systems .
Metabolic Pathways
Benzaldehyde, a related compound, is known to be involved in various reactions, forming Schiff bases with amines, oximes with hydroxylamine, hydrazones with phenylhydrazine, and acetals with alcohols .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzaldehyde sodium bisulfite is synthesized through a nucleophilic addition reaction where sodium bisulfite reacts with benzaldehyde. The reaction typically involves mixing benzaldehyde with an aqueous solution of sodium bisulfite under controlled pH and temperature conditions . The reaction can be represented as follows:
C6H5CHO+NaHSO3→C6H5CH(OH)SO3Na
Industrial Production Methods: In industrial settings, the preparation of benzaldehyde sodium bisulfite involves the use of large-scale reactors where benzaldehyde is mixed with sodium bisulfite solution. The reaction is monitored and controlled to ensure the complete conversion of benzaldehyde to the bisulfite adduct. The product is then crystallized and purified for further use .
Análisis De Reacciones Químicas
Types of Reactions: Benzaldehyde sodium bisulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo substitution reactions where the bisulfite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles like cyanide ions or Grignard reagents can be used under appropriate conditions.
Major Products:
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Depending on the nucleophile, products can include benzoin or other substituted benzaldehyde derivatives.
Comparación Con Compuestos Similares
- Formaldehyde sodium bisulfite
- Acetaldehyde sodium bisulfite
- Propionaldehyde sodium bisulfite
Comparison: Benzaldehyde sodium bisulfite is unique due to its aromatic structure, which imparts different chemical properties compared to aliphatic aldehyde bisulfite adducts. The aromatic ring in benzaldehyde sodium bisulfite provides additional stability and reactivity, making it more suitable for certain applications in organic synthesis and industrial processes .
Propiedades
IUPAC Name |
sodium;hydroxy(phenyl)methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h1-5,7-8H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFCSRYSLRPAOY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884099 | |
| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4657-12-9 | |
| Record name | Benzaldehyde sodium bisulfite adduct | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanesulfonic acid, .alpha.-hydroxy-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium α-hydroxytoluene-α-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)


![2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1596372.png)









